N-(2-cyanophenyl)-2-phenylacetamide
Description
N-(2-cyanophenyl)-2-phenylacetamide is a substituted phenylacetamide derivative characterized by a 2-cyanophenyl group attached to the nitrogen of the 2-phenylacetamide scaffold.
2-Phenylacetamides are widely utilized in medicinal chemistry due to their modifiable pharmacophore. Substituents on the phenyl ring (attached to the nitrogen or acetamide backbone) influence electronic properties, solubility, and biological interactions. For instance, electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, methyl) alter reactivity in alkylation reactions and modulate pharmacological profiles .
Properties
CAS No. |
71993-17-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N-(2-cyanophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C15H12N2O/c16-11-13-8-4-5-9-14(13)17-15(18)10-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,18) |
InChI Key |
JJPHVTNXDLOCHU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects on Reactivity
Substituents on the phenyl ring of N-aryl-2-phenylacetamides significantly influence reaction pathways. Key comparisons include:
Key Insight: The 2-cyanophenyl group’s ortho substitution and strong electron-withdrawing nature may uniquely affect reaction mechanisms compared to para-substituted analogues. For example, steric constraints could reduce alkylation yields, while the cyano group’s resonance effects might stabilize transition states in nucleophilic substitutions.
Pharmacological Properties
Structural modifications in 2-phenylacetamides correlate with receptor selectivity and potency. A notable example from the evidence:
- Compound A [(2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide]: Exhibits 540-fold selectivity for M₃ muscarinic receptors over M₂, attributed to the difluorocyclopentyl and hydroxy groups. Low brain penetration (brain/plasma ratio = 0.13) reduces central side effects .
Key Insight: The 2-cyanophenyl group may improve metabolic stability compared to unsubstituted phenylacetamides, similar to how fluorinated groups in Compound A enhance receptor selectivity. Its ortho substitution could also reduce undesired interactions in biological systems.
Comparison :
- Industrial feasibility would depend on optimizing cyano group introduction, possibly leveraging methods from related cyanoacetamides (e.g., ).
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